molecular formula C24H24BrN3O4 B12174136 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12174136
M. Wt: 498.4 g/mol
InChI Key: WNTDRUTYBMAJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a sophisticated synthetic compound of significant interest in pharmacological and chemical biology research, designed as a molecular hybrid of two privileged pharmacophores. The compound incorporates a 6-bromoindole moiety, a scaffold extensively documented in scientific literature for its diverse biological activities. Indole derivatives are known to exhibit high binding affinity for a multitude of receptors and have demonstrated a broad spectrum of properties in research models, including antiviral, anti-inflammatory, and anticancer activities . This structural feature is synthetically conjugated via an acetamide linker to a 7,8-dimethoxy-3-benzazepin-2-one core, a structure recognized as a key intermediate and functional component in bioactive molecules, notably in the synthesis of pharmacologic agents like Ivabradine which targets ion channels . The presence of the bromo-substituent on the indole ring enhances the molecular diversity and offers a potential handle for further synthetic modification, making this reagent a versatile building block for medicinal chemistry and drug discovery programs. Its primary research value lies in its potential as a probe for studying protein-protein interactions, enzyme inhibition, and cellular signaling pathways, particularly those involving GPCRs and other targets amenable to indole and benzazepine-based ligands. The compound is provided with high-quality documentation and analytical data to ensure research reproducibility. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C24H24BrN3O4

Molecular Weight

498.4 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C24H24BrN3O4/c1-31-21-11-17-6-9-28(24(30)13-18(17)12-22(21)32-2)15-23(29)26-7-10-27-8-5-16-3-4-19(25)14-20(16)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H,26,29)

InChI Key

WNTDRUTYBMAJOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the bromination of indole, followed by the formation of an ethyl linkage. The benzazepine ring is then introduced through a series of cyclization reactions, and the final step involves the acylation to form the acetamide group. Common reagents used in these reactions include bromine, ethylating agents, and acyl chlorides, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production. The choice of solvents, catalysts, and purification methods are critical to ensure the efficiency and cost-effectiveness of the industrial process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoindole Site

The 6-bromo substituent on the indole ring enables metal-catalyzed cross-coupling reactions, a critical pathway for structural diversification:

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, arylboronic acid, 80°C6-Arylindole derivative65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C6-Aminoindole derivative52–60%

These reactions retain the benzazepine-acetamide scaffold while modifying the indole moiety for structure-activity relationship (SAR) studies.

Functionalization of the Acetamide Group

The acetamide side chain undergoes hydrolysis and condensation reactions:

Reaction TypeConditionsProductNotes
Acidic Hydrolysis6M HCl, reflux, 12hCarboxylic acid derivativeRequires inert atmosphere to prevent indole oxidation
Amide CouplingEDC/HOBt, DMF, amine substrateSecondary/tertiary amidesUsed to introduce fluorophores or targeting groups

Benzazepine Ring Modifications

The 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine core participates in selective transformations:

Reduction of the Oxo Group

ReagentsConditionsProductOutcome
NaBH₄/MeOH0°C to RT, 4hSecondary alcoholPartial racemization observed
BH₃·THFReflux, 8hTertiary alcoholHigher stereoselectivity

Demethylation of Methoxy Groups

ReagentsConditionsProductApplication
BBr₃/DCM−78°C, 2hCatechol derivativeEnhances hydrogen-bonding capacity

Indole Ring Reactivity

The indole moiety undergoes electrophilic substitution, albeit with regioselectivity influenced by the bromo substituent:

ReactionConditionsPositionOutcome
NitrationHNO₃/H₂SO₄, 0°CC5Major product due to bromine’s deactivating effect
SulfonationClSO₃H, DCM, RTC4Limited solubility in post-reaction purification

Photochemical and Stability Studies

  • Light-Induced Degradation : Exposure to UV light (254 nm) leads to debromination and benzazepine ring rearrangement, forming quinoline byproducts.

  • pH-Dependent Stability : The compound degrades rapidly under alkaline conditions (t₁/₂ = 2h at pH 10), necessitating storage at pH 6–7 in inert solvents.

Biological Conjugation Reactions

The acetamide group facilitates bioconjugation for pharmacological studies:

TargetReagentProductApplication
PEG ChainsNHS-PEG-Mal, pH 7.4PEGylated derivativeImproved pharmacokinetics
AntibodiesSulfo-SMCC, PBS bufferAntibody-drug conjugate (ADC)Targeted cancer therapy

Key Challenges in Reaction Design

  • Steric Hindrance : Bulky substituents on the benzazepine ring limit access to the oxo group for nucleophilic attacks.

  • Regioselectivity : Competing reactivity at C3 (indole) vs. C7 (benzazepine) requires careful optimization of catalysts.

This compound’s multifunctional design enables tailored modifications for therapeutic development, though reaction conditions must be rigorously controlled to preserve structural integrity.

Scientific Research Applications

Pharmacological Studies

The compound has garnered attention for its potential pharmacological applications:

Anticancer Activity : Preliminary studies suggest that compounds containing indole and benzazepine moieties exhibit anticancer properties. These compounds may inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells.

Neuropharmacology : The presence of the indole structure suggests potential effects on neurotransmitter systems, particularly serotonin receptors. This could lead to applications in treating mood disorders or neurodegenerative diseases.

Research indicates that the compound may possess:

Antimicrobial Properties : Indole derivatives have been studied for their antibacterial and antifungal activities. The specific interactions of this compound with microbial enzymes could be explored for developing new antibiotics.

Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation through modulation of inflammatory cytokines. This application could be significant in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the indole or benzazepine rings can significantly influence biological activity. SAR studies can help identify which modifications enhance potency or selectivity for specific biological targets.

Case Study 1: Anticancer Activity

A study investigated a series of indole-based compounds, including derivatives similar to N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide. Results indicated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting that this class of compounds could be further developed into anticancer agents.

Case Study 2: Neuropharmacological Effects

Research focused on the effects of indole derivatives on serotonin receptors demonstrated that compounds with structural similarities to this compound exhibited significant binding affinity to serotonin receptors, indicating potential use in treating anxiety and depression.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The brominated indole and benzazepine moieties play crucial roles in these interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

The compound can be compared to structurally related acetamide derivatives, focusing on core heterocycles, substituents, and reported biological activities. Below is a detailed analysis:

Structural Comparisons
Compound Name (CAS or Identifier) Core Structure Key Substituents Biological Activity/Application Reference
Target Compound (CAS 1351698-23-1 inferred) 3-Benzazepin + 6-bromoindole 7,8-Dimethoxy, 2-oxo, ethyl linker Not explicitly stated (likely CNS or enzyme modulation)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-w) Oxadiazole + indole Sulfanyl, variable N-substituents Antibacterial, α-glucosidase/butyrylcholinesterase inhibition
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide (CAS 1574309-59-3) Benzimidazole + 6-bromoindole Ethyl linker, acetamide No activity data reported
Goxalapladib (CAS 412950-27-7) 1,8-Naphthyridine Trifluoromethyl, difluorophenyl Atherosclerosis treatment

Key Structural Insights :

  • Heterocyclic Core : The target compound’s 3-benzazepin core distinguishes it from oxadiazole (), benzimidazole (), and naphthyridine () derivatives. Benzazepins are seven-membered rings, which may confer unique binding modes compared to five- or six-membered heterocycles.
  • In contrast, sulfanyl groups in oxadiazole derivatives () may favor redox interactions or metal coordination.
Pharmacological and Functional Comparisons
  • Enzyme Inhibition : Oxadiazole derivatives () show α-glucosidase and butyrylcholinesterase inhibition, with docking studies highlighting the role of sulfanyl and indole groups in binding. The target compound’s dimethoxy and benzazepin groups may target similar enzymes but with altered affinity due to larger ring size and substituents .
  • Antibacterial Activity: Compounds 8b and 8c () exhibit strong activity against Salmonella typhi and Staphylococcus aureus.
  • Therapeutic Applications : Goxalapladib () targets atherosclerosis via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition. The target compound’s structure lacks the trifluoromethyl and biphenyl groups critical for this activity, implying divergent applications .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and interaction with various biological targets based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an indole moiety with a bromine substitution and a benzazepine derivative. The molecular formula is C24H24BrN3O4C_{24}H_{24}BrN_{3}O_{4}, with a molecular weight of approximately 498.4 g/mol. The presence of multiple functional groups suggests significant potential for various biological activities.

Property Value
Molecular FormulaC24H24BrN3O4
Molecular Weight498.4 g/mol
CAS Number1574300-54-1

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. The indole structure is known to interact with various receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. For instance, studies have shown that indole derivatives can inhibit specific kinases associated with tumor growth and proliferation .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. In vitro studies have suggested that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets, including enzymes and receptors. The brominated indole moiety may inhibit certain enzymes involved in cell signaling, while the benzazepine component could enhance binding affinity and specificity towards these targets .

Case Studies and Research Findings

Several studies have explored the effects of similar compounds on different biological systems:

  • Antitumor Efficacy : A study demonstrated that indole-based compounds could effectively inhibit tumor growth in xenograft models, with significant reductions in tumor size observed after treatment .
  • Inflammation Models : In animal models of inflammation, administration of related compounds resulted in decreased levels of inflammatory markers, suggesting a beneficial effect on inflammatory diseases .
  • Kinase Inhibition : Research has shown that certain derivatives can inhibit kinases like ERK1/2, leading to altered cellular responses in cancerous cells .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Bromination : The starting material (indole) undergoes bromination to introduce the bromine atom.
  • Alkylation : The brominated indole is then alkylated with an ethylating agent.
  • Formation of Benzazepine : The benzazepine derivative is synthesized separately and subsequently coupled with the indole moiety.

These synthetic routes allow for modifications that can optimize the biological properties of the compound .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Answer:
A two-step approach is often employed:

Nucleophilic substitution : React 6-bromo-1H-indole derivatives with ethylenediamine analogs under controlled alkaline conditions (e.g., NaH in DMF at 35°C for 8 hours) to form the indole-ethylamine intermediate .

Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the benzazepinone-acetic acid moiety to the intermediate. Monitor reaction progress via TLC or HPLC to minimize side products.
Critical parameters : Temperature control (<40°C), stoichiometric excess of the benzazepinone moiety (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) improve yields to 70–85% .

Basic: How should researchers characterize this compound’s structural integrity post-synthesis?

Answer:
Use a multi-spectral approach:

  • ¹H/¹³C NMR : Identify indole C3-protons (δ 7.2–7.8 ppm) and benzazepinone carbonyl signals (δ 170–175 ppm). Bromine substituents cause deshielding in adjacent protons (δ 6.8–7.1 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS [M+H]⁺ at m/z 523.12) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • XRD : Resolve crystallographic data for polymorph verification if solubility issues arise .

Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) be resolved in target validation studies?

Answer:
Address discrepancies via:

Assay standardization :

  • Use consistent cell lines (e.g., HepG2 for liver targets) and normalize data to vehicle controls.
  • Validate ATP levels (CellTiter-Glo®) to rule out cytotoxicity artifacts .

Impurity profiling : Quantify residual solvents (DMF, THF) or unreacted intermediates via GC-MS, as >2% impurities can skew dose-response curves .

Target engagement assays : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays to correlate bioactivity with direct target interaction .

Advanced: What experimental designs are optimal for studying metabolic stability in vitro?

Answer:
Employ a hepatic microsome model :

Incubation : Mix compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL), NADPH (1 mM), and PBS (pH 7.4) at 37°C.

Sampling : Aliquot at 0, 5, 15, 30, and 60 minutes; quench with acetonitrile.

Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate t₁/₂ using nonlinear regression.
Key considerations : Include positive controls (e.g., verapamil) and assess CYP450 isoform contributions via chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: How can researchers resolve solubility challenges in pharmacokinetic studies?

Answer:
Optimize formulations using:

  • Co-solvents : 10–20% PEG-400 or Captisol® in saline enhances aqueous solubility (>500 µM).
  • Amorphous solid dispersions : Spray-dry with HPMCAS-LF (1:1 ratio) to improve oral bioavailability.
  • pH adjustment : For ionizable groups, use citrate buffer (pH 4.5) or phosphate buffer (pH 7.4) during IV dosing .
    Validate stability under these conditions via accelerated stress testing (40°C/75% RH for 14 days) .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Answer:

Selectivity screening : Use panels (e.g., Eurofins KinaseProfiler™) to assess inhibition against 100+ kinases at 1 µM.

Structural analogs : Modify the benzazepinone’s methoxy groups (e.g., replace with -CF₃) to reduce ATP-binding pocket interactions .

Cryo-EM or co-crystallization : Resolve compound-target complexes to identify non-conserved binding residues for rational design .

Basic: What are validated analytical methods for quantifying this compound in biological matrices?

Answer:
LC-MS/MS protocol :

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in H₂O (A) and acetonitrile (B); gradient 5–95% B over 5 minutes.
  • Detection : MRM transitions m/z 523.12 → 324.08 (quantifier) and 523.12 → 198.05 (qualifier).
    Validation parameters : Linearity (1–1000 ng/mL, >0.99), LLOQ 1 ng/mL, and precision (%CV <15%) .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Answer:
Focus on three regions:

Indole core : Replace Br with -CN or -CF₃ to modulate lipophilicity (clogP 2.5 → 3.2).

Benzazepinone : Vary methoxy positions (e.g., 6,7-dimethoxy → 5,8-dimethoxy) to alter π-π stacking.

Acetamide linker : Introduce methyl groups to reduce rotational freedom and improve binding entropy.
Validate via free-energy perturbation (FEP) simulations and in vitro IC₅₀ comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.